4-Bromo-1-chloronaphthalen-2-amine
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Overview
Description
4-Bromo-1-chloronaphthalen-2-amine is an organic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring
Preparation Methods
The synthesis of 4-Bromo-1-chloronaphthalen-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of naphthalene derivatives, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
4-Bromo-1-chloronaphthalen-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-chloronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-1-chloronaphthalen-2-amine can be compared with other naphthalene derivatives, such as:
4-Bromo-2-chloronaphthalen-1-amine: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-2-chloronaphthalene: Lacks the amine group, resulting in different chemical properties and uses.
2-Bromo-1-chloronaphthalene: Another positional isomer with distinct reactivity patterns.
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
4-bromo-1-chloronaphthalen-2-amine |
InChI |
InChI=1S/C10H7BrClN/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H,13H2 |
InChI Key |
KGBUIYLRJWJEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)N)Br |
Origin of Product |
United States |
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